molecular formula C12H17N3O4 B12652464 Cytidine, 5-cyclopropyl-2'-deoxy- CAS No. 143325-23-9

Cytidine, 5-cyclopropyl-2'-deoxy-

Cat. No.: B12652464
CAS No.: 143325-23-9
M. Wt: 267.28 g/mol
InChI Key: AXFOOZJGFNSVJT-IVZWLZJFSA-N
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Description

Cytidine, 5-cyclopropyl-2’-deoxy- is a modified nucleoside analog that has garnered interest in various scientific fields due to its unique structural properties. This compound is a derivative of cytidine, where the hydroxyl group at the 2’ position is replaced with a hydrogen atom, and a cyclopropyl group is attached to the 5 position of the cytosine ring. This modification imparts distinct chemical and biological properties to the compound, making it a valuable tool in research and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cytidine, 5-cyclopropyl-2’-deoxy- typically involves multiple steps, starting from commercially available cytidine. The key steps include the protection of hydroxyl groups, selective halogenation at the 5 position, and subsequent cyclopropylation. The final deprotection yields the desired compound. The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions and other standard organic synthesis techniques .

Industrial Production Methods

Industrial production of Cytidine, 5-cyclopropyl-2’-deoxy- follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yielding reactions, cost-effective reagents, and scalable purification methods. The process is designed to ensure the purity and consistency of the final product, which is crucial for its application in research and potential therapeutic use .

Chemical Reactions Analysis

Types of Reactions

Cytidine, 5-cyclopropyl-2’-deoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines, thiols, or halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Cytidine, 5-cyclopropyl-2’-deoxy- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Cytidine, 5-cyclopropyl-2’-deoxy- involves its incorporation into DNA or RNA, where it can interfere with normal nucleic acid function. This can lead to the inhibition of DNA synthesis and repair, ultimately causing cell cycle arrest and apoptosis. The compound targets various molecular pathways, including those involved in nucleotide metabolism and DNA repair .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cytidine, 5-cyclopropyl-2’-deoxy- is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This modification enhances its stability and alters its interaction with enzymes involved in nucleic acid metabolism, making it a valuable tool in research and potential therapeutic applications .

Properties

CAS No.

143325-23-9

Molecular Formula

C12H17N3O4

Molecular Weight

267.28 g/mol

IUPAC Name

4-amino-5-cyclopropyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C12H17N3O4/c13-11-7(6-1-2-6)4-15(12(18)14-11)10-3-8(17)9(5-16)19-10/h4,6,8-10,16-17H,1-3,5H2,(H2,13,14,18)/t8-,9+,10+/m0/s1

InChI Key

AXFOOZJGFNSVJT-IVZWLZJFSA-N

Isomeric SMILES

C1CC1C2=CN(C(=O)N=C2N)[C@H]3C[C@@H]([C@H](O3)CO)O

Canonical SMILES

C1CC1C2=CN(C(=O)N=C2N)C3CC(C(O3)CO)O

Origin of Product

United States

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